8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a quinoline core substituted with a benzenesulfonyl group at position 3 and a 1,4-dioxa-8-azaspiro[4.5]decane moiety at position 2. This structure combines a rigid spirocyclic system with a sulfonylated quinoline scaffold, making it a candidate for diverse pharmacological applications, including enzyme inhibition (e.g., aldehyde dehydrogenase 1A1 or AAA ATPase p97) . Its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions with 1,4-dioxa-8-azaspiro[4.5]decane .
Properties
IUPAC Name |
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-29(26,17-6-2-1-3-7-17)20-16-23-19-9-5-4-8-18(19)21(20)24-12-10-22(11-13-24)27-14-15-28-22/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJBTQEYIFONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoline-Spirocyclic Framework
The synthesis of 8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically begins with the preparation of the quinoline-spirocyclic hybrid structure. A pivotal step involves the condensation of 1,4-dioxa-8-azaspiro[4.5]decane with a functionalized quinoline derivative. For example, in a patented route, 1,4-dioxa-8-azaspiro[4.5]decane is reacted with 4-fluorobenzoate under basic conditions (e.g., pyridine or potassium carbonate) to form an intermediate aldehyde. This aldehyde undergoes subsequent Knoevenagel condensation with a cyclic lactam to establish the quinoline core.
Key reaction conditions for this step include:
Sulfonylation of the Quinoline Moiety
Introduction of the benzenesulfonyl group at the 3-position of the quinoline ring is achieved through electrophilic aromatic substitution or metal-catalyzed coupling. A common approach involves treating the quinoline intermediate with benzenesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). Alternatively, palladium-catalyzed cross-coupling reactions using benzenesulfonyl boronic acid have been reported.
Optimized sulfonylation conditions :
- Reagent : Benzenesulfonyl chloride (1.2 equivalents)
- Catalyst : AlCl₃ (0.1 equivalents)
- Solvent : Dichloromethane (DCM) at 0°C to room temperature
- Reaction Time : 12–16 hours
- Yield : 80–85%.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
To enhance scalability and reduce production costs, continuous flow reactors have been employed for critical steps such as the spirocyclic ring formation. This method improves heat transfer and reaction homogeneity, mitigating side reactions associated with batch processes. For instance, the cyclization step to form the 1,4-dioxa-8-azaspiro[4.5]decane core achieves 90% conversion in flow reactors compared to 70% in batch systems.
Table 1 : Comparison of Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time (h) | 8 | 2 |
| Conversion (%) | 70 | 90 |
| Purity Post-Workup (%) | 85 | 95 |
| Solvent Consumption (L/kg) | 120 | 80 |
Green Chemistry Innovations
Recent advancements emphasize solvent substitution and catalytic recycling. For example, replacing DMF with cyclopentyl methyl ether (CPME) in the condensation step reduces environmental impact while maintaining yields at 78–82%. Additionally, immobilized base catalysts (e.g., polystyrene-supported K₂CO₃) enable reuse over five cycles without significant activity loss.
Analytical Characterization and Quality Control
Spectroscopic Validation
Post-synthesis, the compound is characterized using:
Purity Assessment
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms purity ≥98%. Critical impurities include unreacted quinoline precursors (<0.5%) and desulfonylated byproducts (<0.3%).
Challenges and Troubleshooting in Synthesis
Byproduct Formation During Cyclization
A common issue is the formation of dimeric spirocyclic byproducts due to over-alkylation. This is mitigated by:
Sulfonylation Selectivity
Competitive sulfonylation at the quinoline 6-position is avoided by using bulky directing groups (e.g., methoxy substituents) or kinetic control via low-temperature reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of related bioactive molecules.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to enhance binding affinity to certain proteins, while the quinoline core can intercalate with DNA or interact with other nucleic acid structures. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural Differences :
- Sulfonyl Group Variations : The benzenesulfonyl group in the target compound differs from methyl- or chloro-substituted sulfonyl groups in analogues, impacting electronic properties and target binding .
- Heterocyclic Substituents: Replacement of quinoline with indole (e.g., Compounds 3B and 30) alters π-π stacking and hydrogen-bonding interactions .
- Methoxy Modifications: Methoxy groups on quinoline or benzene rings enhance solubility but may reduce membrane permeability .
Activity Trends :
- Sulfonyl vs. Indole Groups: Sulfonylated quinolines (e.g., target compound) show stronger enzyme inhibition (ALDH1A1) compared to indole derivatives (p97 inhibitors) .
- Electron-Withdrawing Substituents : Chloro- or nitro-substituted sulfonyl groups enhance target affinity but may increase toxicity .
Physicochemical Properties
Key Insights :
- The benzenesulfonyl group increases lipophilicity (LogP ~3.8) compared to indole derivatives (LogP ~2.9).
- Methoxy groups improve solubility but reduce metabolic stability .
Structure-Activity Relationship (SAR)
- Quinoline Position 3: Sulfonyl groups at this position are critical for ALDH1A1 inhibition; substitution with bulkier groups (e.g., 4-methoxy) enhances potency .
- Spirocyclic Core : The 1,4-dioxa-8-azaspiro[4.5]decane system improves conformational rigidity, favoring target binding .
- Aromatic Substituents : Electron-deficient aryl groups (e.g., nitro, chloro) enhance enzyme inhibition but may compromise pharmacokinetics .
Biological Activity
The compound 8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that integrates a quinoline moiety with a sulfonyl group, contributing to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H26N2O5S , with a molecular weight of approximately 454.54 g/mol . The structure features a spirocyclic framework that is characteristic of various biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O5S |
| Molecular Weight | 454.54 g/mol |
| Structural Features | Quinoline, Sulfonyl |
| Spirocyclic Structure | Yes |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : The compound has shown potential in inhibiting receptor-interacting protein kinases (RIPKs), which play a crucial role in necroptosis—a form of programmed cell death.
- Antimicrobial Activity : Similar quinoline derivatives have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against various pathogens.
- Anticancer Properties : Compounds with quinoline structures are often investigated for their anticancer potential due to their ability to modulate cell signaling pathways.
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological effects of this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step processes including cyclization reactions and sulfonylation using benzenesulfonyl chloride. The formation of the spirocyclic core is crucial for its biological activity.
- Biological Assays : In vitro assays have been conducted to assess the cytotoxicity and efficacy against cancer cell lines. Preliminary results indicate that the compound exhibits significant cytotoxic effects, comparable to known anticancer agents .
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study on Anticancer Activity :
- A study evaluated the effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer therapeutic agent.
-
Case Study on Kinase Inhibition :
- Research focused on the interaction of this compound with RIPK1 and RIPK3 kinases. It was found to effectively inhibit these kinases, leading to reduced necroptosis in treated cells.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
